4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 2-methoxyethylamine, and thiophene-3-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide.
Thiophene Introduction: The intermediate is then reacted with thiophene-3-carboxaldehyde under suitable conditions to introduce the thiophene moiety.
Final Product Formation: The final step involves the methylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the electron-withdrawing sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Medicine
Medicinally, sulfonamides are used as enzyme inhibitors. This compound could be explored for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of sulfonamides.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonamide: Lacks the methoxy and thiophene groups, making it less complex.
N-(2-methoxyethyl)-2-methylbenzenesulfonamide: Does not contain the fluorine or thiophene groups.
Thiophene-3-carboxamide: Contains the thiophene ring but lacks the sulfonamide and fluorine groups.
Uniqueness
4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the combination of its functional groups
Properties
IUPAC Name |
4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-7-12(15)3-4-14(10)21(17,18)16-8-13(19-2)11-5-6-20-9-11/h3-7,9,13,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZHJYQVKCVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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